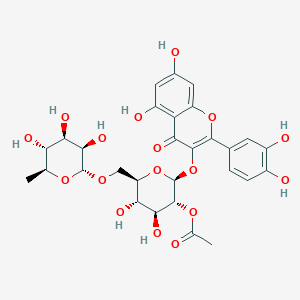

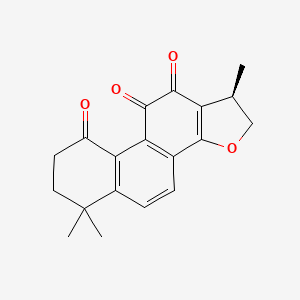

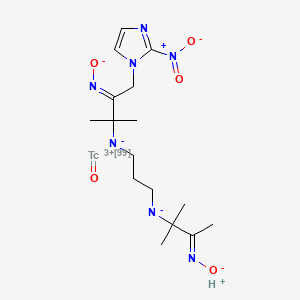

Methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de T-1032 involucra múltiples pasos, comenzando con la preparación de la estructura central de isoquinolina. Los pasos clave incluyen:

Formación del núcleo de isoquinolina: El núcleo de isoquinolina se sintetiza a través de una reacción de Pictet-Spengler, donde un aldehído aromático reacciona con una amina en presencia de un catalizador ácido.

Funcionalización: La estructura central se funcionaliza luego mediante la introducción de varios sustituyentes, como los grupos aminofenilo, piridinilmetoxi y trimetoxifenilo. Esto se logra mediante una serie de reacciones de sustitución nucleófila y acoplamiento.

Esterificación final: El paso final implica la esterificación para formar el éster metílico del isoquinolinocarboxilato.

Métodos de producción industrial: La producción industrial de T-1032 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: T-1032 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes sustituyentes en los anillos aromáticos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidrógeno gaseoso en presencia de un catalizador de paladio.

Sustitución: Se emplean reactivos como hidruro de sodio y varios haluros de alquilo para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varias isoquinolinas sustituidas, quinonas y aminas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

T-1032 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la fosfodiesterasa V y enzimas relacionadas.

Biología: T-1032 se emplea en ensayos biológicos para investigar sus efectos en las vías de señalización celular, particularmente las que involucran monofosfato cíclico de guanosina (cGMP).

Medicina: Se explora el compuesto por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la disfunción eréctil y la hipertensión pulmonar, donde la inhibición de la fosfodiesterasa V es beneficiosa.

Mecanismo De Acción

T-1032 ejerce sus efectos al inhibir específicamente la fosfodiesterasa V, una enzima responsable de la degradación del monofosfato cíclico de guanosina (cGMP). Al inhibir esta enzima, T-1032 aumenta los niveles de cGMP, lo que lleva a la relajación de las células musculares lisas y la vasodilatación. Este mecanismo es particularmente relevante en el tratamiento de afecciones como la disfunción eréctil y la hipertensión pulmonar, donde se desea un aumento del flujo sanguíneo .

Compuestos similares:

Sildenafilo: Otro inhibidor de la fosfodiesterasa V conocido que se utiliza para aplicaciones terapéuticas similares.

Vardenafilo: Un compuesto con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Tadalafilo: Conocido por su mayor duración de acción en comparación con otros inhibidores de la fosfodiesterasa V.

Singularidad de T-1032: T-1032 es único debido a sus características estructurales específicas, como la presencia del grupo trimetoxifenilo y el sustituyente piridinilmetoxi, que contribuyen a su alta potencia y selectividad para la fosfodiesterasa V. Además, su perfil farmacocinético distintivo lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Sildenafil: Another well-known phosphodiesterase V inhibitor used for similar therapeutic applications.

Vardenafil: A compound with a similar mechanism of action but different pharmacokinetic properties.

Tadalafil: Known for its longer duration of action compared to other phosphodiesterase V inhibitors.

Uniqueness of T-1032: T-1032 is unique due to its specific structural features, such as the presence of the trimethoxyphenyl group and the pyridinylmethoxy substituent, which contribute to its high potency and selectivity for phosphodiesterase V. Additionally, its distinct pharmacokinetic profile makes it a valuable compound for research and therapeutic applications .

Propiedades

Número CAS |

212500-03-3 |

|---|---|

Fórmula molecular |

C32H31N3O11S |

Peso molecular |

665.7 g/mol |

Nombre IUPAC |

methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;sulfuric acid |

InChI |

InChI=1S/C32H29N3O7.H2O4S/c1-38-26-15-19(16-27(39-2)30(26)40-3)28-24-13-12-23(42-18-21-7-5-6-14-34-21)17-25(24)31(36)35(29(28)32(37)41-4)22-10-8-20(33)9-11-22;1-5(2,3)4/h5-17H,18,33H2,1-4H3;(H2,1,2,3,4) |

Clave InChI |

NVGOUBIJVPSVSL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC.OS(=O)(=O)O |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC.OS(=O)(=O)O |

Sinónimos |

3-Isoquinolinecarboxylic acid, 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-, methyl ester, sulfate (1:1) methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate T 1032 T-1032 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)

![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)

![N-[(E)-[(4R,7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B1242464.png)

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B1242466.png)

![8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1242472.png)